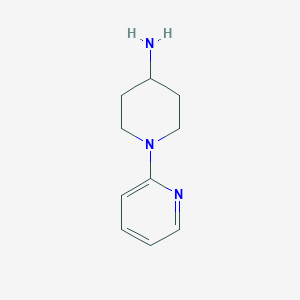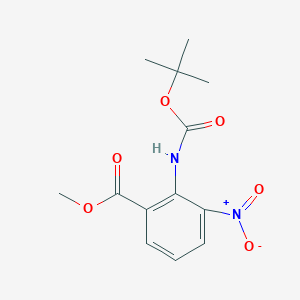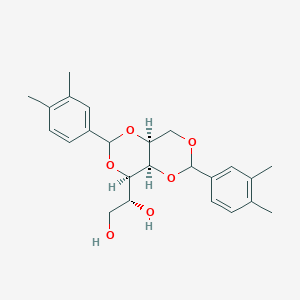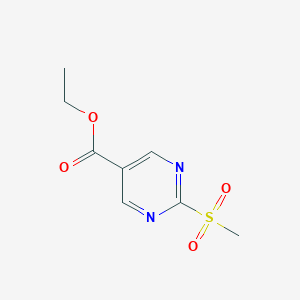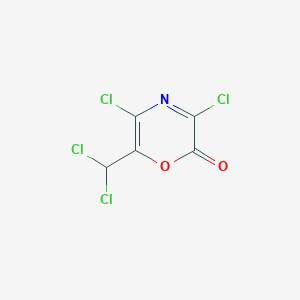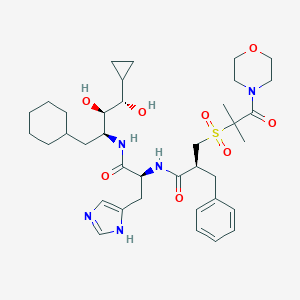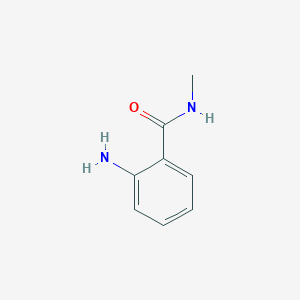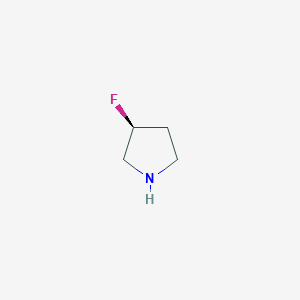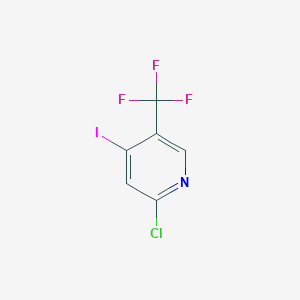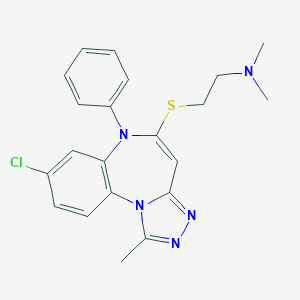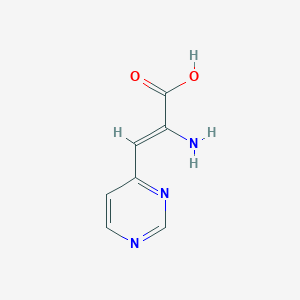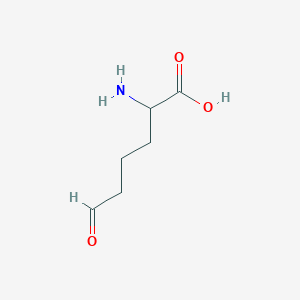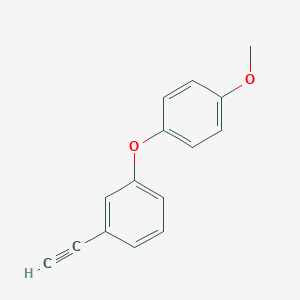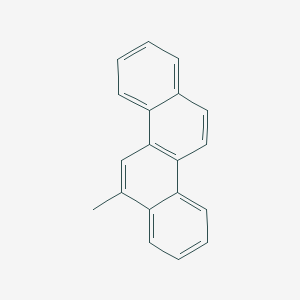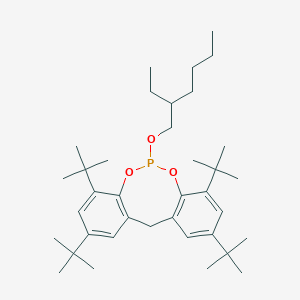
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite, also known as Irgafos 168, is a widely used antioxidant in various industries such as plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 1178.6 g/mol. This compound is known for its excellent thermal stability and is used to prevent the degradation of polymers caused by heat and light.
Mécanisme D'action
The mechanism of action of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the formation of stable free radicals that scavenge reactive oxygen species, preventing them from reacting with the polymer chains. This prevents the formation of new free radicals and stabilizes the polymer, preventing degradation.
Effets Biochimiques Et Physiologiques
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, making it safe for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 is its excellent thermal stability, which makes it ideal for use in high-temperature applications. It is also highly effective in preventing the degradation of polymers caused by UV radiation, making it useful in outdoor applications. However, one limitation is that it may not be effective in preventing the degradation of certain polymers under certain conditions, such as in the presence of certain metal ions.
Orientations Futures
There are several future directions for research on 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168. One area of interest is the development of new and more effective antioxidants for use in various applications. Another area of research is the use of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in combination with other antioxidants to improve its effectiveness. Additionally, there is a need for more research on the long-term stability and effectiveness of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 in various applications.
Méthodes De Synthèse
The synthesis of 2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 involves the reaction between 2,6-di-tert-butylphenol and phosphorus trichloride, followed by the addition of 2-ethylhexanol. The reaction is carried out in the presence of a catalyst and at a controlled temperature and pressure to ensure the desired product is obtained.
Applications De Recherche Scientifique
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite 168 has been extensively studied for its antioxidant properties and its effectiveness in preventing the degradation of polymers. It has been used in various applications such as stabilizers for polyethylene, polypropylene, and PVC, as well as in the production of synthetic rubbers and elastomers.
Propriétés
Numéro CAS |
126050-54-2 |
|---|---|
Nom du produit |
2,2'-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite |
Formule moléculaire |
C37H59O3P |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine |
InChI |
InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3 |
Clé InChI |
LOMJGCFEVIUZMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
SMILES canonique |
CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C |
Autres numéros CAS |
126050-54-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



